Dimethyl hexadecanedioate
Overview
Description
Dimethyl hexadecanedioate, also known as hexadecanedioic acid dimethyl ester, is an organic compound with the chemical formula C18H34O4. It is a colorless to pale yellow liquid that is insoluble in water but can dissolve in organic solvents such as alcohols, ethers, and ketones. This compound is commonly used as a plasticizer in industrial applications to improve the flexibility, ductility, and heat resistance of plastics. It is also used in synthetic paints, resins, coatings, and in the pharmaceutical industry as an ingredient in medicines and skin care products .
Mechanism of Action
Target of Action
Dimethyl hexadecanedioate is a complex compound with a molecular formula of C18H34O4 The primary targets of this compound are not well-documented in the literature
Biochemical Pathways
It has been associated with increased blood pressure and mortality in humans . .
Result of Action
Some studies suggest that it may be associated with increased blood pressure , but the exact molecular and cellular mechanisms remain to be elucidated.
Biochemical Analysis
Biochemical Properties
Dimethyl hexadecanedioate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves multiple metabolic pathways .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound is intricate. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are complex . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Dimethyl hexadecanedioate is typically synthesized through an esterification reaction, where hexadecanedioic acid reacts with methanol to form the ester. The reaction conditions usually involve the presence of an acid catalyst, such as sulfuric acid, and heating the mixture to facilitate the reaction. The general reaction can be represented as follows:
Hexadecanedioic acid+Methanol→Dimethyl hexadecanedioate+Water
In industrial production, the process is scaled up, and the reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to obtain the desired compound .
Chemical Reactions Analysis
Dimethyl hexadecanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to hexadecanedioic acid and methanol.
Reduction: It can be reduced to hexadecanediol using reducing agents such as lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate can oxidize this compound to produce hexadecanedioic acid.
Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Dimethyl hexadecanedioate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to prepare various derivatives and intermediates.
Biology: It serves as a model compound in studies of lipid metabolism and fatty acid biosynthesis.
Medicine: It is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of high-performance polymers, coatings, and resins due to its plasticizing properties .
Comparison with Similar Compounds
Dimethyl hexadecanedioate can be compared with other similar compounds such as:
Dimethyl octadecanedioate: Similar in structure but with a longer carbon chain, leading to different physical properties and applications.
Dimethyl tetradecanedioate: Has a shorter carbon chain, resulting in lower melting and boiling points.
Dimethyl dodecanedioate: Even shorter carbon chain, used in different industrial applications due to its distinct properties.
The uniqueness of this compound lies in its optimal chain length, which provides a balance between flexibility and stability, making it suitable for a wide range of applications .
Properties
IUPAC Name |
dimethyl hexadecanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O4/c1-21-17(19)15-13-11-9-7-5-3-4-6-8-10-12-14-16-18(20)22-2/h3-16H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIZSSSBYFJIJF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172628 | |
Record name | Hexadecanedioic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19102-90-0 | |
Record name | Hexadecanedioic acid, dimethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019102900 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexadecanedioic acid, dimethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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